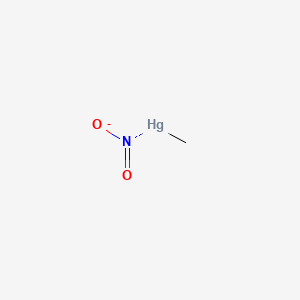
Methylnitromercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylnitromercury is an organomercury compound that contains a methyl group (CH₃) and a nitro group (NO₂) bonded to a mercury atom (Hg) This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and environmental science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylnitromercury can be synthesized through the reaction of methylmercury chloride with silver nitrite. The reaction typically occurs in an organic solvent such as ethanol or methanol under controlled temperature conditions. The general reaction is as follows:
[ \text{CH}_3\text{HgCl} + \text{AgNO}_2 \rightarrow \text{CH}_3\text{HgNO}_2 + \text{AgCl} ]
The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants and products. The product, this compound, is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound is not common due to its toxicity and limited applications. when required, the synthesis is scaled up using similar reaction conditions as described above, with additional safety measures to handle the toxic nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methylnitromercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylmercury nitrate.
Reduction: It can be reduced to form methylmercury and nitrous oxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as thiols (RSH) or amines (RNH₂) are used under mild conditions.
Major Products Formed
Oxidation: Methylmercury nitrate (CH₃HgNO₃)
Reduction: Methylmercury (CH₃Hg) and nitrous oxide (N₂O)
Substitution: Various organomercury compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methylnitromercury has several scientific research applications, including:
Environmental Studies: Used as a tracer to study the methylation and demethylation processes of mercury in aquatic systems.
Toxicology: Studied for its toxic effects on living organisms, particularly its neurotoxic effects.
Analytical Chemistry: Used as a standard in the analysis of mercury compounds in environmental samples.
Biological Research: Investigated for its interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
Methylnitromercury exerts its effects primarily through its interaction with thiol-containing proteins and enzymes. The compound binds to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and antioxidant defense mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury (CH₃Hg): Similar in structure but lacks the nitro group.
Dimethylmercury (CH₃HgCH₃): Contains two methyl groups bonded to mercury.
Phenylmercury (C₆H₅Hg): Contains a phenyl group bonded to mercury.
Uniqueness
Methylnitromercury is unique due to the presence of both a methyl and a nitro group, which imparts distinct chemical reactivity and toxicity compared to other organomercury compounds. The nitro group enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, chemical reactivity, and toxicological effects make it a valuable compound for research, particularly in environmental and biological studies. due to its toxicity, handling and usage of this compound require stringent safety measures.
Eigenschaften
CAS-Nummer |
2338-22-9 |
|---|---|
Molekularformel |
CH3HgNO2- |
Molekulargewicht |
261.63 g/mol |
IUPAC-Name |
methylmercury;nitrite |
InChI |
InChI=1S/CH3.Hg.HNO2/c;;2-1-3/h1H3;;(H,2,3)/p-1 |
InChI-Schlüssel |
KHPPIABCPNIQHO-UHFFFAOYSA-M |
Kanonische SMILES |
C[Hg].N(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
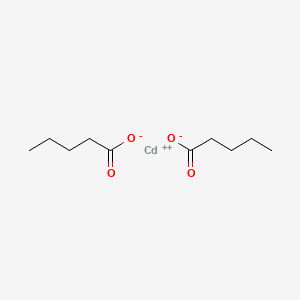
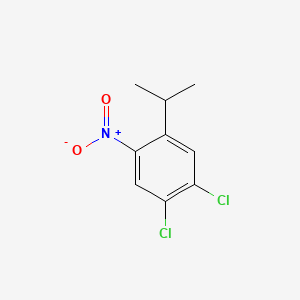
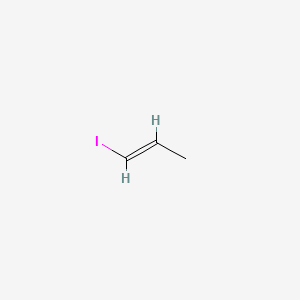
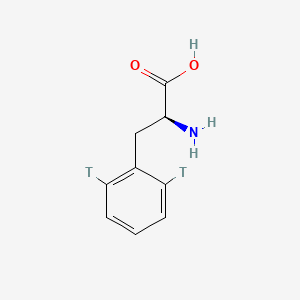
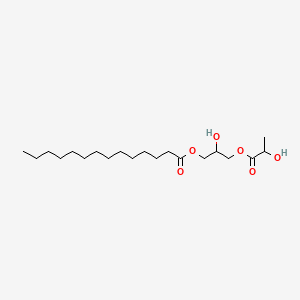


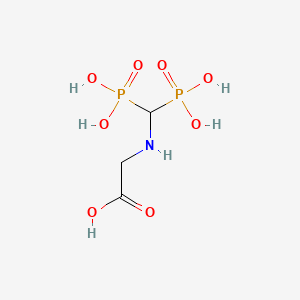
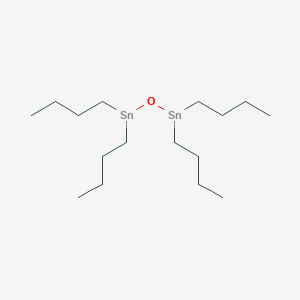
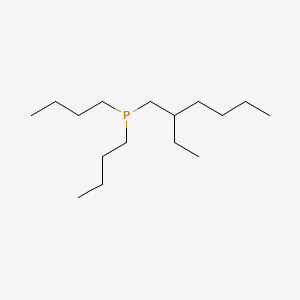
amino}benzoate](/img/structure/B12648503.png)
